3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one belongs to the pyrrolo[3,4-c]pyrazol-one family, a class of heterocyclic molecules characterized by fused pyrrole and pyrazole rings. The target molecule features:
- A 2-hydroxyphenyl substituent at position 3, which may enhance hydrogen-bonding interactions.
- A 4-methylphenyl group at position 4, contributing to lipophilicity.
- A propyl chain at position 5, influencing conformational flexibility.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O2/c1-3-12-24-20(14-10-8-13(2)9-11-14)17-18(22-23-19(17)21(24)26)15-6-4-5-7-16(15)25/h4-11,20,25H,3,12H2,1-2H3,(H,22,23) |
InChI Key |
CPVCTGBFTQTBMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Role of Catalysts
Substituent Effects
-
4-Methylphenyl group : Electron-donating methyl enhances electrophilicity at the benzaldehyde carbonyl, increasing reaction rate by 40% compared to unsubstituted analogs.
-
Propyl chain : Longer alkyl chains (e.g., propyl vs. ethyl) improve solubility in apolar solvents, facilitating crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a dihydropyrrolo-pyrazolone framework, which contributes to its diverse biological activities. The presence of hydroxyl and methyl groups enhances its chemical reactivity and potential interactions with biological targets. The molecular formula is C20H22N2O2, with a molecular weight of approximately 310.39 g/mol.
Research indicates that compounds similar to 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit various biological activities, including:
- Anti-inflammatory Properties : The presence of hydroxyl groups may contribute to the inhibition of inflammatory pathways.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress.
- Anticancer Potential : Preliminary studies suggest that related compounds can inhibit cancer cell proliferation through various mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and pathways |
| Antioxidant | Scavenging of reactive oxygen species |
| Anticancer | Induction of apoptosis in cancer cells; inhibition of tumor growth |
Table 2: Synthesis Overview
| Method | Key Reagents | Yield (%) |
|---|---|---|
| Condensation | Aldehydes, hydrazines | >80 |
| Substitution | Alkyl halides, nucleophiles | >75 |
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of structurally related compounds on human cancer cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in cell survival and death.
Case Study 2: Anti-inflammatory Effects
Another research project focused on evaluating the anti-inflammatory properties of similar compounds in vitro. The findings indicated a significant reduction in the production of pro-inflammatory cytokines when treated with these compounds, suggesting their potential for therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with four structurally related analogs:
Key Structural and Functional Insights
Hydrogen-Bonding Capacity: The 2-hydroxyphenyl group in the target compound and provides a hydrogen-bond donor/acceptor site, critical for interactions with biological targets like enzymes. In contrast, the 3-fluorophenyl group in lacks this capability but offers improved pharmacokinetic properties due to fluorine’s electronegativity.
The phenethyl substituent in significantly increases molecular weight and lipophilicity, which may affect membrane permeability.
The 3,4,5-trimethoxyphenyl group in provides electron-donating methoxy groups, which could enhance π-π stacking interactions in protein binding.
Methodological Considerations in Comparative Studies
Crystallography and Refinement
Molecular Docking and Screening
- Glide docking software has been employed to predict binding modes of analogs like and to targets such as kinases or G-protein-coupled receptors. Glide’s accuracy in pose prediction (RMSD <1 Å in 50% of cases) makes it suitable for virtual screening of these derivatives.
Biological Activity
The compound 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O
- Molecular Weight : 290.35 g/mol
The presence of hydroxyl and aromatic groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives reduced TNF-α levels by up to 85% at concentrations of 10 µM, indicating a strong anti-inflammatory potential .
2. Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. A study indicated that similar compounds showed IC50 values ranging from 0.31 to 0.71 µM against HEPG2 human cancer cell lines, significantly outperforming standard drugs like erlotinib . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and angiogenesis.
3. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated effective inhibition against various bacterial strains, including E. coli and Bacillus subtilis, with some compounds showing activity comparable to standard antibiotics . The compound's structural features may enhance its ability to penetrate bacterial membranes.
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced edema in mice, a derivative similar to our compound was administered at varying doses. The results indicated a dose-dependent reduction in inflammation markers compared to the control group treated with indomethacin . This suggests that the compound could be a viable candidate for developing new anti-inflammatory drugs.
Case Study 2: Antitumor Activity
A series of synthesized pyrazole derivatives were tested for their effects on cancer cell lines. Among them, one derivative demonstrated potent dual inhibition of EGFR and VEGFR-2 pathways with an IC50 of 0.06 µM for EGFR, highlighting its potential as an anticancer agent . This aligns with findings that indicate the importance of targeting multiple pathways in cancer therapy.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling for aryl substitutions. A critical step is refluxing in xylene with oxidizing agents like chloranil (1.4 mmol) for 25–30 hours, followed by NaOH wash and methanol recrystallization . To minimize side reactions (e.g., over-oxidation), optimize reaction time, use inert atmospheres, and employ TLC/HPLC monitoring .
Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Confirm regiochemistry of the pyrrolo-pyrazole core and substituent positions.
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with methanol/water gradients .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles in fused rings) as demonstrated for structurally related compounds .
- FTIR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Methodological Answer : Contradictions may arise from variations in:
- Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent controls (DMSO <0.1%).
- Compound purity : Re-evaluate via HPLC and mass spectrometry to rule out degradation products .
- Structural analogs : Compare with metabolites like 4-[4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1H-pyrrolo[3,4-c]pyrazol-5-yl]benzoic acid, which may share targets .
Q. What experimental design principles apply to evaluating this compound’s anticancer mechanisms?
- Methodological Answer :
- In vitro assays : Use dose-response curves (0.1–100 µM) for IC₅₀ determination in apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
- Target identification : Perform kinase inhibition profiling or thermal shift assays to identify binding partners.
- Controls : Include positive controls (e.g., doxorubicin) and vehicle-only groups. Replicate experiments across ≥3 independent trials .
Q. How can computational methods predict environmental persistence and ecological risks of this compound?
- Methodological Answer :
- QSAR models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (logP ~3.5).
- Degradation studies : Simulate hydrolysis (pH 7–9) and photolysis (UV-Vis spectra) to identify breakdown products .
- Toxicity assays : Use Daphnia magna or algal growth inhibition tests for LC₅₀/EC₅₀ values .
Methodological Guidance for Challenging Scenarios
Q. How to resolve spectral data contradictions (e.g., NMR vs. computational predictions)?
- Recalculate DFT-based NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data. Consider dynamic effects (e.g., tautomerism) in DMSO-d₆ vs. CDCl₃ .
Q. What strategies improve yield in large-scale synthesis?
- Transition from batch to flow chemistry for exothermic steps. Optimize catalyst loading (e.g., Pd(OAc)₂ at 2 mol%) and solvent recycling .
Q. How to design structure-activity relationship (SAR) studies for analog development?
- Systematically modify substituents:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
